molecular formula C18H21N5 B2378074 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole CAS No. 2380080-30-6

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole

Cat. No. B2378074
CAS RN: 2380080-30-6
M. Wt: 307.401
InChI Key: AWIPEPMCHGUACR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. This molecule has gained attention in recent years due to its potential use in cancer treatment.

Mechanism of Action

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is a selective inhibitor of the adenosine A2A receptor. Adenosine is a signaling molecule that regulates various physiological processes, including immune response and cell growth. The A2A receptor is overexpressed in many types of cancer cells, and its activation promotes tumor growth and suppresses the immune system. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole binds to the A2A receptor and prevents its activation, leading to increased immune response and decreased tumor growth.
Biochemical and Physiological Effects:
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to have various biochemical and physiological effects. In preclinical studies, 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to inhibit tumor growth and metastasis, increase immune response, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has also been shown to have minimal toxicity and good tolerability in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has also shown good tolerability and minimal toxicity in animal studies, which is important for the development of safe and effective cancer treatments. However, one limitation of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are many potential future directions for the development of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole. One direction is to further optimize the synthesis method to improve yield and reproducibility. Another direction is to test 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole in clinical trials to evaluate its safety and efficacy in humans. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole could also be combined with other cancer treatments such as chemotherapy and immunotherapy to enhance their efficacy. In addition, further research could be done to explore the potential use of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole in other diseases and conditions beyond cancer.

Synthesis Methods

The synthesis of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole involves several steps, starting with the reaction of 3-methylimidazole with 3-bromo-1-cyclopropyl-1-propene to form the intermediate 3-methyl-1-cyclopropyl-1-(3-methylimidazol-4-yl)propene. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole. The synthesis of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been optimized to yield a high purity product with good reproducibility.

Scientific Research Applications

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to have potential therapeutic applications in cancer treatment. Adenosine A2A receptors are overexpressed in many types of cancer cells, and their activation promotes tumor growth and suppresses the immune system. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole inhibits the adenosine A2A receptor, which can lead to increased immune response and decreased tumor growth. 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer.

properties

IUPAC Name

2-cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-21-12-19-8-14(21)9-22-10-15(11-22)23-17-5-3-2-4-16(17)20-18(23)13-6-7-13/h2-5,8,12-13,15H,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIPEPMCHGUACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole

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